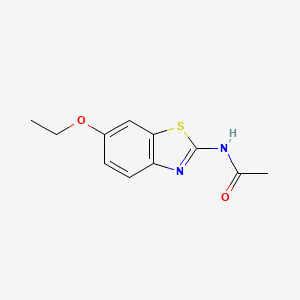

N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

説明

“N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C24H20N4O4S2 . It is a derivative of benzothiazole .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C24H20N4O4S2/c1-2-31-15-9-10-19-20(12-15)34-23(25-19)27-21(29)14-33-24-26-18-8-4-3-7-17(18)22(30)28(24)13-16-6-5-11-32-16/h3-12H,2,13-14H2,1H3,(H,25,27,29) .

科学的研究の応用

Enhancement of Physical Performance

Research on derivatives of 2-animo-6-ethoxybenzothiazole, including N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide, revealed their potential in enhancing physical performance in mice. Some of these substances showed efficacy in treadmill and swimming tests, indicating prospects for developing drugs to enhance physical performance (Цублова et al., 2015).

Antioxidant and Anti-inflammatory Activities

A series of novel N-(1,3-benzothiazol-2-yl)acetamide derivatives demonstrated significant antioxidant and anti-inflammatory activities. Some compounds within this group exhibited promising results in DPPH radical scavenging and anti-inflammatory tests (Koppireddi et al., 2013).

Photophysical Properties

Investigations into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals showed characteristic assemblies influenced by the substituent in the benzothiazole moiety. These findings contribute to the understanding of molecular interactions and properties of this class of compounds (Balijapalli et al., 2017).

作用機序

Target of Action

N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide, also known as N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide or N-(6-Ethoxy-benzothiazol-2-yl)-acetamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit inhibitory activities against various enzymes, such as urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a crucial role in nitrogen metabolism in organisms.

Mode of Action

It is believed that the compound interacts with its target enzyme, urease, and inhibits its activity . This inhibition could be due to the compound binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and disrupting the enzyme’s function.

Biochemical Pathways

The inhibition of urease by N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle is part of the larger nitrogen metabolism pathway. By inhibiting urease, the compound disrupts this pathway, potentially leading to a buildup of urea and a decrease in the production of ammonia .

Pharmacokinetics

The compound’s predicted density is 1313±006 g/cm3, and its predicted pKa is 1088±070 . These properties could influence the compound’s bioavailability and its ability to reach its target in the body.

Result of Action

The primary result of N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide’s action is the inhibition of urease, which leads to a disruption in the urea cycle and nitrogen metabolism . This could have various molecular and cellular effects, depending on the specific biological context. For example, in bacteria that rely on urease for survival and virulence, the inhibition of urease could lead to a decrease in the bacteria’s ability to infect and cause disease.

生化学分析

Biochemical Properties

Benzothiazole derivatives have been found to exhibit antibacterial activity . They have been shown to interact with various biomolecules, including enzymes and proteins, to exert their effects

Cellular Effects

Some benzothiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . They may influence cell function by disrupting cell signaling pathways, altering gene expression, or affecting cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-3-15-8-4-5-9-10(6-8)16-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZFMSBMRCMBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364274 | |

| Record name | N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78334-48-2 | |

| Record name | N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6441169.png)

![2-[(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6441172.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6441184.png)

![2-(1H-indol-1-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6441190.png)

![3-[2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6441201.png)

![methyl N-(4-{[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B6441205.png)

![1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B6441215.png)

![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)

![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B6441243.png)

![6-[2-(azetidin-1-yl)pyrimidin-5-yl]pyridin-2-amine](/img/structure/B6441265.png)